2-ethoxyphenyl 4-bromobenzoate
Description
2-Ethoxyphenyl 4-bromobenzoate is an aromatic ester comprising a 4-bromobenzoate moiety linked to a 2-ethoxyphenyl group. The ethoxy substituent at the ortho position of the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs. These compounds share a common benzoate backbone but differ in substituent identity and position, influencing their physicochemical and biological properties.
Properties
IUPAC Name |
(2-ethoxyphenyl) 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-2-18-13-5-3-4-6-14(13)19-15(17)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQJKYUIUCTPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-ethoxyphenol. One common method includes the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as boron trifluoride etherate can be used to accelerate the reaction. The process may also include purification steps like recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyphenyl 4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl benzoates.
Reduction: Formation of 2-ethoxyphenyl 4-bromobenzyl alcohol.
Oxidation: Formation of 2-ethoxyphenyl 4-bromobenzoic acid.
Scientific Research Applications
Pharmaceutical Chemistry
2-Ethoxyphenyl 4-bromobenzoate has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. It serves as a precursor for various pharmaceuticals, including anti-inflammatory agents and antimicrobial compounds.
- Case Study: A study demonstrated its role in synthesizing novel derivatives that exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Organic Synthesis
This compound is utilized as a building block in organic synthesis, particularly in the creation of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.
- Data Table: Applications in Organic Synthesis
| Application Area | Description | Example Compounds |
|---|---|---|
| Antimicrobial Agents | Used to synthesize derivatives with antibacterial properties | Quinazolinone derivatives |
| Anti-inflammatory Drugs | Precursor for compounds with anti-inflammatory effects | Various NSAIDs |
| Heterocyclic Compounds | Intermediate in the synthesis of fused heterocycles | Fused benzoxazole derivatives |
Material Sciences
In material sciences, this compound is explored for its potential use in developing polymeric materials and coatings due to its ester functionality, which can enhance adhesion properties.
Research indicates that derivatives of this compound exhibit biological activities such as:
- Antimicrobial Activity: Effective against a range of pathogens including bacteria and fungi.
- Antitumor Activity: Some derivatives have shown promise in inhibiting tumor cell growth in vitro.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The ethoxy and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. Pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituent Position and Electronic Effects
- 4-Nitrophenyl 4-Bromobenzoate (NPBrB) : The nitro group at the para position is strongly electron-withdrawing, reducing electron density on the ester carbonyl and increasing hydrolysis susceptibility. NPBrB exhibits a planar molecular structure with bond lengths (C=O: 1.198 Å) and angles consistent with conjugated systems .
- 4-Methylphenyl 4-Bromobenzoate (MPBrB) : The methyl group is electron-donating, enhancing ester stability. Crystallographic data show minimal deviation in bond lengths (C=O: 1.205 Å) compared to NPBrB .
- The electron-donating nature of ethoxy may moderate reactivity compared to nitro-substituted analogs.
Crystallographic and Molecular Features
- 4-Formyl-2-Nitrophenyl 4-Bromobenzoate : Exhibits a dihedral angle of 85.2° between aromatic rings, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .
- 2-(4-Bromophenyl)-2-Oxoethyl 4-Bromobenzoate : Features a ketone group in the ester chain, leading to a melting point of 407–408 K and a yield of 91.37% via room-temperature synthesis .
Table 1: Structural and Physical Properties of Selected Benzoates
*Estimated based on substituent bulkiness.
Cytotoxicity and Selectivity
- 1,3-Bis(2-Ethoxyphenyl)triazene: Demonstrates potent cytotoxicity (IC₅₀: 0.560–3.33 µM) against eight cancer cell lines with high selectivity (IC₅₀: 12.61 µM in normal HUVEC cells) .
- Nitroaryl Benzoates : NPBrB and related compounds are precursors for analgesics and anti-inflammatory agents, leveraging nitro groups for bioactivity .
Enzyme Binding and Hydrolysis
- Isosorbide Di-(4-Bromobenzoate) : Docking studies show differential binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), influenced by bromo substituents . The ethoxy group in 2-ethoxyphenyl 4-bromobenzoate may alter binding kinetics due to steric effects.
Electronic and Steric Considerations
- Electron-Donating vs.
- Steric Effects : The ortho-ethoxy group disrupts molecular packing, likely reducing melting points compared to para-substituted analogs (e.g., MPBrB).
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-ethoxyphenyl 4-bromobenzoate, and how can reaction intermediates be characterized?
- Methodology : The compound can be synthesized via esterification of 4-bromobenzoic acid with 2-ethoxyphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction progress can be monitored via TLC or HPLC. Intermediate characterization should include NMR (¹H/¹³C) for functional group verification and mass spectrometry for molecular weight confirmation. For structural validation, single-crystal X-ray diffraction (SCXRD) using SHELXL refinement is recommended .
Q. How can crystallographic data for this compound be analyzed to confirm molecular geometry?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to process SCXRD data. Visualize molecular geometry with ORTEP-3 to assess bond lengths, angles, and torsional parameters. Compare experimental data with theoretical models (DFT calculations) to identify deviations. For example, π-π stacking interactions (3.36–3.41 Å interplanar distances) and hydrogen bonding (O–H⋯O, C–H⋯O) should be quantified to validate supramolecular packing .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar esters?
- Methodology :
- FTIR : Identify ester carbonyl (C=O) stretch near 1720 cm⁻¹ and aromatic C–Br absorption at 650–800 cm⁻¹.
- NMR : Confirm ethoxy group integration (OCH₂CH₃ at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂) and bromine-induced deshielding in aromatic protons.
- MS/MS Fragmentation : Look for cleavage patterns (e.g., loss of Br• or ethoxy fragments) to differentiate from analogs like 4-bromophenyl benzoates .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence mechanical properties, and how can these be experimentally resolved?
- Methodology : Polymorph screening via solvent recrystallization (e.g., using ethanol, acetonitrile, or DCM) followed by SCXRD to identify lattice variations. Mechanical testing (nanoindentation or three-point bending) can reveal differences in elasticity or brittleness. For example, irreversible plastic deformation in one polymorph vs. elastic bending in another may correlate with slip planes or hydrogen-bonding networks . Note : Contradictions in polymorph assignments (e.g., misidentification as co-crystals) require re-refinement of diffraction data and Raman spectroscopy to confirm phase purity .
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
- Methodology : If structural contradictions arise (e.g., disordered Br atoms or unexpected unit cell parameters):
- Re-refine raw diffraction data with SHELXL, applying restraints for disordered regions.
- Validate with complementary techniques (PXRD, solid-state NMR) to detect impurities or co-crystallized species.
- Cross-reference with databases (CCDC) to identify misassignments, as seen in cases where co-crystals were mislabeled as polymorphs .
Q. What strategies are effective for analyzing supramolecular interactions in this compound complexes?
- Methodology :
- SCXRD : Quantify π-π interactions (interplanar distances <3.5 Å) and hydrogen bonds (e.g., O–H⋯O with d ≈ 2.8 Å).
- Hirshfeld Surface Analysis : Map close contacts (e.g., Br⋯H or C–H⋯O) to identify dominant packing forces.
- Thermal Analysis (DSC/TGA) : Correlate thermal stability with interaction strength. For example, strong π-π stacking may elevate melting points .
Q. How can computational methods enhance the interpretation of experimental data for this compound?
- Methodology :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-311G**) and compare with SCXRD data to validate conformational preferences.
- Molecular Dynamics (MD) : Simulate polymorph stability under mechanical stress to predict elasticity/plasticity.
- ESP Maps : Visualize electrostatic potential to rationalize regioselectivity in derivatization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
